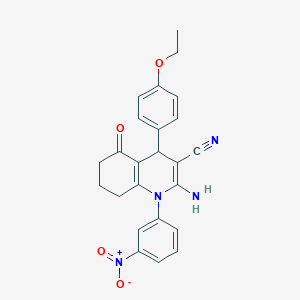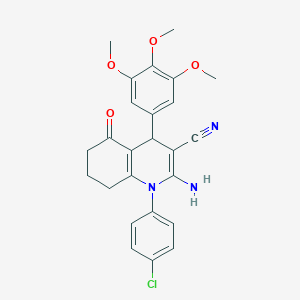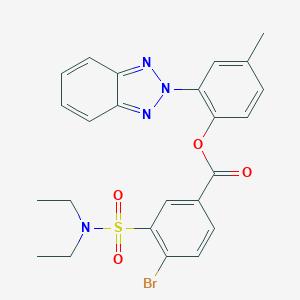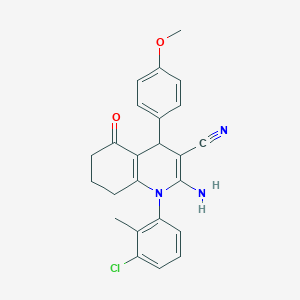![molecular formula C14H19N9O3 B393017 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(1E,2E)-BUT-2-EN-1-YLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B393017.png)
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(1E,2E)-BUT-2-EN-1-YLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while reduction could produce triazole-based compounds with altered functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or binding to specific proteins.
相似化合物的比较
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and may have similar chemical properties and applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring are often studied for their biological activity and material properties.
Morpholine-containing compounds: These compounds are known for their versatility in medicinal chemistry and materials science.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization in various scientific fields.
属性
分子式 |
C14H19N9O3 |
|---|---|
分子量 |
361.36g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(E)-but-2-enylidene]amino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H19N9O3/c1-2-3-4-16-18-14(24)11-10(9-22-5-7-25-8-6-22)23(21-17-11)13-12(15)19-26-20-13/h2-4H,5-9H2,1H3,(H2,15,19)(H,18,24)/b3-2+,16-4+ |
InChI 键 |
QXXRHIZBOZSHTF-PCSFBJKQSA-N |
SMILES |
CC=CC=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3 |
手性 SMILES |
C/C=C/C=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3 |
规范 SMILES |
CC=CC=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-4-(5-bromo-2-thienyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392937.png)
![4-nitro-2-{4-[2-(4-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-6-phenyl-4-pyrimidinyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392940.png)
![2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392942.png)
![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392943.png)
![2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392945.png)





![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-4-YL)METHYL]-N'-(PROPAN-2-YLIDENE)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392953.png)
![2-Amino-4-(5-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392956.png)
